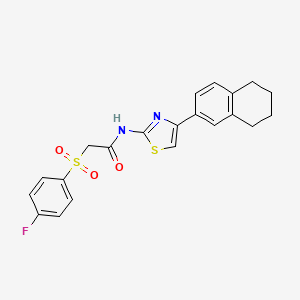

2-((4-fluorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Description

2-((4-Fluorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a sulfonamide-containing acetamide derivative with a thiazole core and a tetrahydronaphthalene substituent. This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors, enzyme modulators, or antimicrobial agents .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S2/c22-17-7-9-18(10-8-17)29(26,27)13-20(25)24-21-23-19(12-28-21)16-6-5-14-3-1-2-4-15(14)11-16/h5-12H,1-4,13H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIMGSDAPMRXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole-based derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a thiazole ring, a sulfonyl group, and a tetrahydronaphthalene moiety. The molecular formula is , with a molecular weight of approximately 395.4 g/mol. The presence of the 4-fluorophenyl group may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to our target compound have shown IC50 values ranging from to against various cancer cell lines, indicating potent cytotoxic effects . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | IC50 (µg/mL) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 9 | 1.61 | A-431 | Apoptosis induction |

| Compound 10 | 1.98 | Jurkat | Cell cycle arrest |

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. A study demonstrated that certain thiazole derivatives significantly reduced seizure activity in animal models . The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl ring could enhance anticonvulsant efficacy.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound | ED50 (mg/kg) | Model | Effectiveness |

|---|---|---|---|

| Compound A | 5.0 | PTZ-induced | Complete protection |

| Compound B | 3.0 | Maximal electroshock | Significant reduction in seizures |

In Vivo Studies

In vivo studies using xenograft models have shown that compounds similar to This compound can inhibit tumor growth effectively. For example, one study reported a tumor growth inhibition (TGI) rate of , which was comparable to established chemotherapeutic agents .

Combination Therapy

Research has also explored the use of this compound in combination with other anticancer drugs. For instance, combining thiazole derivatives with taxol enhanced their anticancer activity significantly at lower doses . This suggests a potential for developing combination therapies that leverage the unique mechanisms of action provided by thiazole derivatives.

Comparison with Similar Compounds

Key Observations :

- The tetrahydronaphthalene group in the target compound introduces conformational rigidity absent in simpler aryl analogs .

- Fluorine in the sulfonyl group may reduce oxidative metabolism compared to chlorinated analogs (e.g., 3,4-dichlorophenyl derivatives) .

- The thiazole ring’s 4-position substitution with a bicyclic system distinguishes it from thiazoles with halogenated alkyl chains (e.g., chloromethyl in compound 12b) .

Enzyme Inhibition Potential

- Acetylcholinesterase (AChE) Inhibition : Sulfonyl-containing triazoles (e.g., compounds 7–9) show moderate AChE inhibition (IC₅₀: 10–50 µM), attributed to sulfonyl-phenyl interactions with the enzyme’s catalytic site .

- α-Glucosidase Inhibition : Fluorophenyl groups enhance activity compared to chlorinated analogs (e.g., compound 5 in showed IC₅₀: 12 µM) .

Antimicrobial Activity

- Dichlorophenyl-thiazole acetamides exhibit antibacterial activity (MIC: 8–32 µg/mL) due to structural mimicry of penicillin’s lateral chain .

Crystallographic and Spectroscopic Analysis

- Dihedral Angles : The fluorophenylsulfonyl and thiazole rings in the target compound are expected to exhibit a dihedral angle ~60°, similar to dichlorophenyl-thiazole analogs (61.8° in ) .

- Hydrogen Bonding : N–H···N interactions (observed in dichlorophenyl-thiazole dimers) likely stabilize the crystal lattice .

- IR Spectra : Absence of ν(S–H) bands (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in triazole-thiones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.